2-(2H-1,3-benzodioxol-4-yl)-1H-imidazole
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Overview
Description
2-(2H-1,3-benzodioxol-4-yl)-1H-imidazole is a chemical compound that features a benzodioxole ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-4-yl)-1H-imidazole typically involves the reaction of 1,3-benzodioxole derivatives with imidazole under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the benzodioxole derivative is coupled with an imidazole derivative in the presence of a base and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-4-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-(2H-1,3-benzodioxol-4-yl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-4-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,3-benzodioxol-4-yl)-2-methylpropan-1-amine
- 2-(2H-1,3-benzodioxol-4-yl)-2-methylpropanal
Uniqueness
2-(2H-1,3-benzodioxol-4-yl)-1H-imidazole is unique due to its combined benzodioxole and imidazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-(2H-1,3-benzodioxol-4-yl)-1H-imidazole is a derivative of imidazole, a class known for diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a benzodioxole moiety fused with an imidazole ring, which is critical for its biological interactions.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of imidazole derivatives. For instance, a related compound demonstrated significant activity against Mycobacterium tuberculosis with IC50 values in the low micromolar range. The most effective derivatives exhibited selective inhibition without toxicity towards non-target cells .
Compound | Target | IC50 (µM) | Selectivity |
---|---|---|---|
IT10 | M. tuberculosis | 2.32 | High |
IT06 | M. tuberculosis | 2.03 | High |
Antidiabetic Potential
Research into benzodioxol derivatives has highlighted their potential as antidiabetic agents. A study showed that related compounds effectively inhibited α-amylase, an enzyme involved in carbohydrate digestion, with IC50 values as low as 0.68 µM . This suggests that this compound might possess similar properties.
Compound | α-Amylase IC50 (µM) | Cytotoxicity (IC50 > µM) |
---|---|---|
IIa | 0.85 | >150 |
IIc | 0.68 | >150 |
Anticancer Activity
The anticancer potential of imidazole derivatives has been extensively studied. Compounds in this class have shown efficacy against various cancer cell lines, with some exhibiting IC50 values under 70 µM . This positions them as promising candidates for further development in cancer therapy.
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
IIc | A549 (lung cancer) | 26 |
IId | MCF7 (breast cancer) | 65 |
The mechanisms by which this compound exerts its biological effects may include:
- Enzyme Inhibition : Compounds in this category often inhibit key enzymes such as α-amylase and various kinases involved in cancer progression.
- Receptor Interaction : The ability to bind to specific receptors can modulate signaling pathways critical for cell proliferation and survival.
Case Studies
A notable case study involved the synthesis and evaluation of benzodioxol derivatives for their antidiabetic effects in vivo using a streptozotocin-induced diabetic mouse model. The results indicated significant reductions in blood glucose levels after administration of the compound IIc .
Additionally, molecular docking studies have elucidated the binding affinities of these compounds to target proteins, providing insights into their mechanisms at the molecular level .
Properties
IUPAC Name |
2-(1,3-benzodioxol-4-yl)-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-2-7(10-11-4-5-12-10)9-8(3-1)13-6-14-9/h1-5H,6H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVLHFCWEZXEBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C3=NC=CN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.